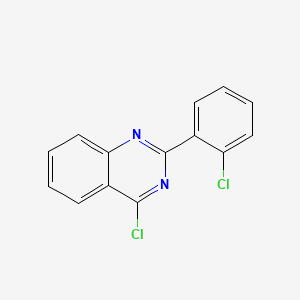

4-Chloro-2-(2-chlorophenyl)quinazoline

Description

Significance of the Quinazoline (B50416) Core in Contemporary Chemical Research

The quinazoline framework, a fused aromatic heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, represents a "privileged structure" in the field of medicinal chemistry. prepchem.com This core is present in a wide array of natural products, primarily alkaloids, and a multitude of synthetic compounds that exhibit significant biological activities. prepchem.comuin-malang.ac.id The versatility of the quinazoline system allows for structural modifications at various positions, which has led to the development of numerous therapeutic agents. mdpi.com

In contemporary chemical research, the quinazoline scaffold is a focal point for the design and synthesis of novel molecules with potential applications in oncology, inflammation, and infectious diseases. mdpi.comresearchgate.net Derivatives of quinazoline have been successfully developed into approved drugs for cancer treatment, such as tyrosine kinase inhibitors that target specific signaling pathways in cancer cells. mdpi.com The stability of the quinazoline ring system, combined with its capacity for diverse functionalization, makes it an enduring and valuable scaffold for creating extensive libraries of compounds for high-throughput screening and drug discovery programs. nih.gov

Rationale for Focused Academic Investigation of 4-Chloro-2-(2-chlorophenyl)quinazoline

The specific compound, this compound, is a subject of academic interest due to its distinct structural features and its potential as a versatile chemical intermediate. While extensive research may focus on broader classes of quinazolines, the detailed study of specific isomers like this one is crucial for understanding nuanced structure-activity relationships (SAR).

The structure of this compound is defined by two key features: the quinazoline core and the specific substitution pattern. The chlorine atom at the C4 position of the quinazoline ring is a highly significant reactive site. This position is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows the chlorine atom to be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for synthesizing a diverse family of 4-substituted quinazoline derivatives. mdpi.com

The synthesis of this compound can be achieved through established methods in heterocyclic chemistry. A common route involves the initial synthesis of the corresponding quinazolin-4(3H)-one, in this case, 2-(2-chlorophenyl)quinazolin-4(3H)-one. This intermediate can be prepared by the condensation of anthranilic acid with 2-chlorobenzoyl chloride. uin-malang.ac.id The subsequent chlorination of the 4-oxo position is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the target 4-chloro derivative. mdpi.comresearchgate.net

The theoretical significance of this compound lies in its utility as a specialized molecular scaffold for chemical biology and drug discovery. The presence of two distinct chlorine atoms at different positions on the molecule offers opportunities for selective chemical modifications, although the C4-chloro is significantly more reactive.

As a building block, this compound serves as a starting point for creating libraries of novel quinazoline derivatives. chemimpex.com The high reactivity of the C4-chloro group enables systematic modifications, allowing researchers to explore how different substituents at this position affect biological activity. mdpi.comchemimpex.com The fixed presence of the 2-(2-chlorophenyl) group provides a constant structural element, against which the effects of changes at the C4 position can be reliably evaluated. This approach is fundamental to SAR studies, where the goal is to identify the optimal combination of substituents to achieve high potency and selectivity for a specific biological target. The unique steric and electronic profile conferred by the ortho-chlorophenyl group makes this scaffold particularly interesting for probing the binding pockets of enzymes or receptors that may have specific spatial or electronic requirements. mdpi.comchemimpex.com

Compound Data

Below is a summary of the properties for the featured chemical compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₈Cl₂N₂ |

| Molecular Weight | 275.14 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)Cl)Cl |

| InChI Key | YZGWNLTXQATBBJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(2-chlorophenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-11-7-3-1-5-9(11)14-17-12-8-4-2-6-10(12)13(16)18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGWBIXEQOJYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Derivatization Strategies of 4 Chloro 2 2 Chlorophenyl Quinazoline

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic attack, a consequence of the electron-withdrawing effect of the adjacent nitrogen atom. This reactivity is extensively exploited for the synthesis of various 4-substituted quinazoline derivatives.

The replacement of the C-4 chlorine with an amino group is a common and significant derivatization strategy. Amination of 4-chloroquinazolines with primary or secondary amines is a widely employed method to generate 4-aminoquinazoline derivatives. The reactivity of the amination reaction is influenced by the nature of the amine; electron-rich amines, such as primary aliphatic amines, tend to react more readily, providing good yields under milder conditions. Conversely, reactions with electron-poor amines may necessitate longer reaction times and result in lower yields.

Microwave-assisted synthesis has emerged as an efficient method for the N-arylation of 4-chloroquinazolines. For instance, the reaction of 4-chloro-6-halo-2-phenylquinazolines with various substituted anilines or N-methylanilines in a mixture of THF and water under microwave irradiation can rapidly produce a library of 4-anilinoquinazolines in good yields. This base-free approach offers a more environmentally friendly alternative to traditional methods.

Table 1: Examples of Amination Reactions on 4-Chloro-2-phenylquinazoline Derivatives

| Entry | Amine | Solvent/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | o-Toluidine | THF/H₂O, Microwave | 6-Halo-N-(o-tolyl)-2-phenylquinazolin-4-amine | 74-78 |

The C-4 chlorine atom can also be displaced by oxygen nucleophiles to yield 4-alkoxy and 4-aryloxy quinazoline derivatives. These reactions are typically carried out by treating the 4-chloroquinazoline (B184009) with an appropriate alcohol or phenol in the presence of a base.

A DMAP-catalyzed synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines has been reported, reacting 4-chloroquinazolines with poorly nucleophilic alcohols under microwave irradiation, achieving good yields in a short reaction time of one hour researchgate.net. Another approach involves the reaction of 2-phenylquinazolin-4(3H)-one with an in-situ generated aryne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride to produce 4-phenoxy-2-phenylquinazoline derivatives in high yields researchgate.net.

Table 2: Synthesis of 4-Aryloxy-2-phenylquinazoline Derivatives

| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Phenylquinazolin-4(3H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, Acetonitrile (B52724), rt, 4h | 4-Phenoxy-2-phenylquinazoline | 89 |

Thiolation of the C-4 position provides access to 4-thioquinazoline derivatives, which are also of synthetic interest. These reactions typically involve the treatment of the 4-chloroquinazoline with a thiol in the presence of a base. A general method for the synthesis of 4-alkyl(aryl)thioquinazoline derivatives involves the thioetherification of 4-chloroquinazolines with thiol compounds in refluxing acetone with potassium carbonate as the base researchgate.net. This method has been used to produce a range of S'-substituted 4-alkyl(aryl)thioquinazolines researchgate.net. While specific examples for 4-Chloro-2-(2-chlorophenyl)quinazoline are not detailed, this general methodology is applicable.

Table 3: General Synthesis of 4-Alkyl(aryl)thioquinazoline Derivatives

| Entry | 4-Chloroquinazoline | Thiol | Conditions | Product |

|---|

Modifications and Functionalization of the Phenyl Substituent

The 2-(2-chlorophenyl) substituent offers another site for structural modification, allowing for the synthesis of a wider array of derivatives with potentially altered properties.

The phenyl ring at the C-2 position can undergo electrophilic aromatic substitution, although the directing effects of the quinazoline ring and the existing chloro substituent will influence the position of substitution. A notable example is the quinazoline-assisted ortho-halogenation of 2-arylquinazolines. This reaction utilizes N-halosuccinimides as the halogen source and is catalyzed by Pd(II) through C-H bond activation. This protocol is highly regioselective for the ortho position of the 2-aryl group and does not require an additional ligand or oxidant.

Table 4: Palladium-Catalyzed ortho-Halogenation of 2-Arylquinazolines

| Entry | Substrate | Halogen Source | Catalyst | Conditions | Product | Yield (%) |

|---|

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While many studies focus on the reactivity of the C-4 position of the quinazoline ring, the chloro group on the 2-phenyl substituent can also participate in such reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for creating biaryl compounds prepchem.comnih.govresearchgate.net. This reaction could be applied to the 2-(2-chlorophenyl) group of this compound to introduce a new aryl or vinyl substituent.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst nih.govorganic-chemistry.org. This reaction could be employed to introduce alkynyl moieties onto the 2-(2-chlorophenyl) ring. Studies on 2-aryl-4-chloro-6-iodoquinazolines have shown that Sonogashira coupling can be directed to either the C4 or C6 position depending on the reaction conditions, highlighting the tunability of these reactions on the quinazoline scaffold researchgate.net.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium mdpi.comsemanticscholar.org. This reaction offers another avenue for the functionalization of the 2-(2-chlorophenyl) group. Research on 2-aryl-4-chloro-6-iodoquinazolines has demonstrated the feasibility of one-pot sequential Sonogashira and Stille cross-coupling reactions, indicating the potential for complex, multi-step derivatizations on this type of scaffold mdpi.com.

While specific examples of these cross-coupling reactions on the 2-(2-chlorophenyl) group of this compound are not extensively detailed in the provided search results, the general principles of these well-established reactions suggest their applicability for further diversification of this molecule.

Transformations of the Quinazoline Nucleus beyond C-4

While the C-4 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr), the broader quinazoline scaffold offers multiple other sites for chemical modification. Advanced synthetic strategies enable the functionalization of the carbocyclic ring (positions C-5, C-6, C-7, and C-8) and even the C-2 position, alongside reactions that involve the rearrangement or opening of the heterocyclic core. These transformations are crucial for accessing structurally diverse quinazoline analogues with tailored properties.

Functionalization at C-2, C-5, C-6, C-7, and C-8 Positions

Functionalization of the quinazoline core, beyond the reactive C-4 chloro group, typically involves electrophilic substitution on the benzene (B151609) ring or modern cross-coupling methodologies. The electronic nature of the quinazoline system and the directing effects of existing substituents guide the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzene portion of the quinazoline nucleus can undergo electrophilic substitution reactions such as nitration and halogenation. Structure-activity relationship (SAR) studies have revealed that substitutions at the C-6 and C-8 positions are particularly significant for modulating pharmacological activities nih.gov. Nitration of 4(3H)-quinazolinones typically occurs at the C-6 position. If an ortho-directing group is present at C-7, an 8-nitro product may also be formed nih.gov. Halogenation, particularly bromination and iodination, at these positions is also a key strategy for introducing functional handles that can be used in subsequent cross-coupling reactions nih.govnih.gov. For instance, 6-bromo and 6-iodo-4-chloro-2-phenylquinazolines are valuable intermediates synthesized from the corresponding halogenated anthranilamides nih.gov.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation at various positions of the quinazoline ring. Starting from pre-functionalized quinazolines (e.g., bromo or iodo derivatives at C-6 and C-8), Suzuki-Miyaura and Sonogashira reactions can be employed to introduce aryl, heteroaryl, or alkynyl groups. A notable example is the synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, which begins with a 2-aryl-6,8-dibromo-4-chloroquinazoline intermediate. This substrate undergoes a selective Sonogashira coupling at the C-4 position, followed by a double Suzuki-Miyaura coupling at the C-6 and C-8 positions to yield highly decorated quinazoline systems nih.gov.

Table 1: Examples of Functionalization Reactions on the Quinazoline Nucleus

Position(s) Reaction Type Key Reagents/Catalysts Product Type Reference C-6 Bromination N-Bromosuccinimide (NBS) 6-Bromoquinazoline nih.gov C-6 Iodination Iodine, H₂O₂ 6-Iodoquinazoline nih.gov C-6, C-8 Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst 6,8-Diarylquinazoline C-2 C-H Functionalization Copper-dehydrogenative coupling 2-Indolylquinazoline nih.gov

Ring-Opening and Rearrangement Reactions

Under specific conditions, the quinazoline ring system can undergo cleavage or skeletal rearrangement to afford different heterocyclic structures. These transformations provide pathways to novel molecular scaffolds that are not readily accessible through direct synthesis.

A classic example is the reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at elevated temperatures. This reaction does not yield the expected 4-hydrazinylquinazoline but instead results in a ring transformation. The reaction proceeds through a proposed mechanism involving nucleophilic attack by hydrazine at C-4, followed by ring opening of the pyrimidine (B1678525) ring and subsequent recyclization to form 3-(2-aminophenyl)-1,2,4-triazole derivatives rsc.org. This transformation highlights the latent reactivity of the quinazoline core, where the initial SNAr reaction triggers a cascade leading to a completely different heterocyclic system.

More recent studies have shown that 2-chloroquinazolin-4(3H)-ones can undergo a domino rearrangement/intramolecular cyclization when treated with primary diamines. This process leads to the formation of ring-fused N-acylguanidines nih.gov. While the starting material differs slightly from this compound, this reaction demonstrates the potential for complex rearrangements within the quinazoline framework, driven by the strategic placement of reactive functional groups and the choice of nucleophile.

Another fascinating rearrangement is the photochemical indole-to-quinazoline editing. This process involves the oxidative cleavage of an indole ring followed by condensation with a nitrogen source, such as ammonium carbamate, to form a quinazoline ring acs.orgacs.org. Although this is a method for synthesis rather than a reaction of a pre-formed quinazoline, it illustrates the concept of skeletal editing where one heterocyclic core is transformed into another.

Table 2: Ring-Opening and Rearrangement Reactions of Quinazoline Derivatives

Starting Material Type Reagents/Conditions Product Scaffold Reaction Type Reference 4-Chloroquinazoline Hydrazine hydrate, 150 °C 3-(2-aminophenyl)-4H-1,2,4-triazole Ring Transformation nih.gov 2-Chloroquinazolin-4(3H)-one Primary diamines Ring-fused N-acylguanidines Domino Rearrangement/Cyclization acs.org

Synthesis of Poly-substituted Quinazoline Derivatives and Heterocyclic Hybrids

The strategic combination of reactions at C-4 with functionalizations at other positions of the quinazoline ring allows for the synthesis of complex, poly-substituted derivatives. Furthermore, this compound serves as a versatile building block for constructing hybrid molecules where the quinazoline core is fused or linked to other heterocyclic systems.

Synthesis of Poly-substituted Quinazoline Derivatives: A powerful strategy for creating poly-substituted quinazolines involves a sequence of regioselective reactions. This is exemplified by the synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines nih.gov. The synthesis starts with a 2-aryl-6,8-dibromoquinazolin-4(3H)-one, which is converted to the corresponding 4-chloro derivative. This intermediate, possessing three distinct reactive sites (C-4, C-6, and C-8), undergoes a series of palladium-catalyzed cross-coupling reactions. The more reactive C-4 position is typically addressed first with a Sonogashira coupling to install an alkynyl group. Subsequently, the less reactive C-6 and C-8 bromo-substituents are subjected to Suzuki-Miyaura coupling to introduce two additional aryl groups. This sequential approach provides precise control over the final substitution pattern, leading to highly complex and functionalized quinazoline products.

Synthesis of Heterocyclic Hybrids: The reactivity of the 4-chloro group is frequently exploited to annulate new rings onto the quinazoline scaffold. These reactions often involve bifunctional nucleophiles that react first at C-4, followed by an intramolecular cyclization to form a new ring.

For example, the reaction of 4-chloroquinazolines with reagents like hydrazine can be a gateway to fused triazolo-quinazolines, such as dntb.gov.uachim.itscirp.orgtriazolo[4,3-c]quinazolines scirp.org. Depending on the reaction conditions and subsequent steps, the initial product of hydrazine attack can be cyclized in various ways to generate different fused heterocyclic systems rsc.org.

Another approach involves building hybrid molecules where a second heterocycle is linked to the quinazoline core. For instance, novel quinazoline derivatives bearing triazole-acetamide moieties have been synthesized nih.gov. This synthesis involves an initial SNAr reaction at C-4 of a quinazolinone with propargyl bromide, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form the triazole ring, which is further linked to an acetamide side chain. Such modular strategies allow for the creation of extensive libraries of hybrid molecules by varying the components used in each step nih.govnih.gov.

Table 3: Synthesis of Heterocyclic Hybrids from Quinazoline Precursors

Hybrid System Type Synthetic Strategy Key Reagents/Steps Reference [1,2,4]Triazolo[4,3-c]quinazoline Ring Annulation Reaction with hydrazine followed by cyclization of an intermediate Schiff's base. rsc.org Pyrazolo[1,5-c]quinazoline Ring Annulation Cu-catalyzed tandem reaction of 5-(2-bromoaryl)-1H-pyrazole derivatives with aldehydes/ketones and ammonia (B1221849). Quinazoline-Triazole-Acetamide Modular Synthesis (Click Chemistry) 1. SNAr with propargyl bromide. 2. Cu-catalyzed azide-alkyne cycloaddition. Pyrazolo[1,5-c]quinazolin-2-one Ring Expansion/Closure Synthesis from oxazolones and subsequent cyclization strategies. nih.gov

Theoretical and Computational Investigations of this compound

Computational chemistry provides powerful insights into the behavior of molecules, elucidating properties that are difficult or time-consuming to measure experimentally. For the compound this compound, theoretical studies are instrumental in understanding its electronic structure, reactivity, and potential as a biologically active agent. This article details the various computational methods applied to investigate this specific quinazoline derivative.

Theoretical and Computational Chemistry Investigations

In silico methods, including quantum chemical calculations and molecular simulations, offer a detailed view of molecular characteristics at the atomic level. These computational tools are essential for rational drug design and materials science, allowing for the prediction of molecular properties and interactions before undertaking complex and resource-intensive laboratory synthesis and testing.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. DFT is employed to determine the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. Studies on related quinazolinone Schiff bases and other quinazoline (B50416) derivatives have demonstrated the utility of DFT in optimizing ground-state geometries and correlating theoretical data with experimental findings. nih.govresearchgate.net

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netscielo.br

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 4-Chloro-2-(2-chlorophenyl)quinazoline, a DFT calculation would elucidate these orbital energies and provide a map of the molecular electrostatic potential (MEP), identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net While specific DFT studies for this exact molecule are not prevalent in the literature, analyses of structurally similar compounds like 4-chlorophenyl quinoline-2-carboxylate have been performed to understand their electronic characteristics and reactivity. researchgate.netnih.gov

Table 1: Principles of Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. |

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, identifying positive (electrophilic) and negative (nucleophilic) sites. researchgate.net |

Theoretical calculations are invaluable for predicting chemical reactivity and modeling reaction mechanisms. The synthesis of 4-substituted quinazolines often involves the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor. mdpi.comnih.gov DFT calculations have been instrumental in explaining the observed regioselectivity of this reaction. nih.gov

Studies on 2,4-dichloroquinazoline show that the carbon atom at the 4-position is significantly more susceptible to nucleophilic attack than the carbon at the 2-position. nih.gov This is attributed to its higher positive charge and, more importantly, a larger coefficient in the LUMO, making it the more electrophilic center. mdpi.comnih.gov The calculated activation energy for the formation of the Meisenheimer intermediate is lower for the attack at C4, further supporting why substitution occurs preferentially at this position. nih.gov This theoretical framework provides a clear rationale for the synthetic pathways leading to this compound and related compounds.

Table 2: Calculated Reactivity Descriptors for 2,4-Dichloroquinazoline Precursor (Data sourced from theoretical studies on the precursor molecule)

| Atom Position | Atomic Charge (Mulliken) | LUMO Coefficient | Predicted Reactivity |

| C2 | +0.25 | 0.20 | Less susceptible to nucleophilic attack |

| C4 | +0.33 | 0.43 | More susceptible to nucleophilic attack |

| Note: Values are illustrative based on DFT calculations (ωB97X-D/6-31G(d) level of theory) on the 2,4-dichloroquinazoline precursor. mdpi.comnih.gov |

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. acs.org This technique is particularly useful in drug discovery for assessing the stability of a ligand bound within the active site of a target protein. nih.gov For a potential drug candidate like this compound, MD simulations would be used to analyze the flexibility of the molecule and the stability of its interactions with a biological target, such as a protein kinase, over a period of nanoseconds. nih.govmdpi.com Such simulations can reveal key information about the binding mode and whether the initial docked pose is maintained, providing a more dynamic and realistic picture of the ligand-receptor complex. nih.gov

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor). impactfactor.org The quinazoline scaffold is a well-known pharmacophore found in numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

An in silico docking study of this compound would involve placing its 3D structure into the binding pocket of a relevant protein target, such as EGFR or Cyclooxygenase-2 (COX-2). impactfactor.org The process scores different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces to predict the most stable binding mode and estimate the binding affinity. impactfactor.org Such studies have been performed on many quinazoline derivatives to rationalize their biological activity and guide the design of more potent inhibitors. nih.govimpactfactor.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. ijprajournal.combiointerfaceresearch.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to create a mathematical equation that relates these descriptors to an observed activity. biointerfaceresearch.comrsc.org

For a class of compounds like quinazolines, a QSAR model could be developed to predict anticancer or anti-inflammatory activity. biointerfaceresearch.comrsc.org By including this compound in a training set of related molecules, a predictive QSAR model could be generated. This model would be valuable for identifying which structural features are most important for the desired activity and for designing new, more potent analogues for synthesis.

Molecular descriptors are numerical values that characterize specific aspects of a molecule's structure. They can be broadly classified into categories such as constitutional, topological, geometric, and electronic. These descriptors are the foundation of QSAR and SPR models and are used to assess drug-likeness and predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity).

While experimental data for this compound are scarce, its molecular descriptors can be predicted using various software programs. The table below shows examples of descriptors computed for the isomeric compound 4-Chloro-2-(4-chlorophenyl)quinazoline (B188162) , illustrating the types of properties that are routinely modeled.

Table 3: Examples of Predicted Molecular Descriptors for an Isomer, 4-Chloro-2-(4-chlorophenyl)quinazoline

| Descriptor | Predicted Value | Description |

| Molecular Weight | 275.1 g/mol | The mass of one mole of the substance. nih.gov |

| XLogP3 | 5.1 | A computed measure of hydrophobicity (octanol-water partition coefficient). nih.gov |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O). nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs. nih.gov |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Topological Polar Surface Area | 25.8 Ų | The surface area of polar atoms, related to membrane permeability. nih.gov |

| Note: The data presented is for the isomer 4-chloro-2-(4-chlorophenyl)quinazoline (PubChem CID: 818274) and serves to illustrate the types of predictable descriptors. nih.gov |

Mechanistic Elucidation of Molecular and Cellular Interactions Non Clinical, in Vitro/in Silico Focus

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Dihydrofolate Reductase)

No specific enzyme inhibition data for 4-Chloro-2-(2-chlorophenyl)quinazoline has been published. While the quinazoline (B50416) core is a well-known framework for inhibitors of protein kinases—such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR)—and other enzymes like Dihydrofolate Reductase (DHFR) and Poly(ADP-ribose) polymerase (PARP), studies are typically conducted on series of analogues with varying substitution patterns to establish structure-activity relationships (SAR). nih.govresearchgate.netmdpi.comnih.govnih.gov

Biochemical Assay Development for In Vitro Evaluation

There are no reports on the development of specific biochemical assays tailored to evaluate the in vitro activity of this compound. Research articles on related quinazolines describe various assays, such as those for cyclooxygenase (COX) inhibition or for specific kinase activities, but these have not been applied to the specified compound. researchgate.net

Kinetic Characterization of Enzyme Modulation

Information regarding the kinetic characterization, such as the determination of inhibition constants (Kᵢ) or rates of association (kₒₙ) and dissociation (kₒբբ), for the interaction of this compound with any enzyme target is absent from the literature.

Receptor Binding Profiling and Ligand-Target Specificity

There is no available data on the receptor binding profile or ligand-target specificity for this compound. Studies on related quinazolinone derivatives have identified them as modulators of receptors like the metabotropic glutamate (B1630785) receptor 7 (mGluR7), but these findings are not specific to the compound . nih.gov

In Vitro Binding Assays

No in vitro binding assays have been reported for this compound.

Biophysical Techniques for Interaction Analysis (e.g., SPR, ITC)

While Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard biophysical techniques used to quantitatively analyze molecular interactions, no studies have been published that employ these methods to investigate the binding of this compound to any biological target.

Modulation of Cellular Pathways at a Molecular Level (In Vitro)

There is a lack of research on the effects of this compound on cellular pathways at the molecular level. While a positional isomer, 4-Chloro-2-(4-chlorophenyl)quinazoline (B188162), is noted as a useful intermediate in the synthesis of compounds for biochemical research aimed at exploring cellular pathways, specific data on the 2-chlorophenyl isomer is not provided. chemimpex.com Studies on other quinazoline derivatives have explored their impact on signaling pathways, such as the Sirt1/caspase 3 pathway in cancer cells, but these cannot be extrapolated to the specific compound of interest. researchgate.net

Cell Cycle Progression Analysis

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Many quinazoline derivatives have been reported to interfere with cell cycle progression, often leading to arrest at specific phases such as G1 or G2/M. researchgate.netfrontiersin.org This activity is frequently linked to the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).

However, a thorough review of the published scientific literature reveals a lack of specific studies investigating the effect of This compound on cell cycle progression. Consequently, there is no available data to report on its potential to induce cell cycle arrest in any cell line.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. The induction of apoptosis is a primary goal for many anticancer therapies. Quinazoline derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins. researchgate.netresearchgate.net

Despite the known pro-apoptotic potential of the quinazoline scaffold, there are no specific published studies on the ability of This compound to induce apoptosis. Therefore, information regarding its effects on apoptotic pathways, caspase activation, or mitochondrial membrane potential is not available in the current scientific literature.

Microtubule Polymerization Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that disrupt microtubule polymerization or depolymerization are potent anticancer agents. Several quinazoline-based compounds have been identified as microtubule-targeting agents, acting as inhibitors of tubulin polymerization. nih.govfrontiersin.org

A comprehensive search of scientific databases indicates that the effect of This compound on microtubule polymerization dynamics has not been reported. As such, there is no data available to confirm whether it can inhibit tubulin assembly or disrupt microtubule networks in cancer cells.

Chemoproteomic Approaches for Target Identification and Validation

Chemoproteomics is a powerful set of techniques used to identify the protein targets of small molecules on a proteome-wide scale. nih.govresearchgate.net These methods, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), are invaluable for elucidating the mechanism of action of novel compounds and identifying potential off-target effects. nih.govebi.ac.ukmdpi.com

The application of chemoproteomics has been successful in identifying the molecular targets of some quinazoline derivatives, providing crucial insights into their biological functions. nih.govebi.ac.uk However, there are no published studies that have utilized chemoproteomic approaches to identify or validate the protein targets of This compound . Therefore, its specific molecular interactome within the cell remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Mechanistic Biological Activity

The biological profile of quinazoline (B50416) derivatives can be finely tuned by altering the substituents at various positions on the core structure. researchgate.net For 4-Chloro-2-(2-chlorophenyl)quinazoline, the key positions for modification are the C4-chloro group, the C2-(2-chlorophenyl) moiety, and the quinazoline ring itself.

The nature and position of substituents on the quinazoline scaffold are critical determinants of biological activity and binding affinity. The 4-aminoquinazoline framework, in particular, is a common feature in numerous bioactive compounds. nih.gov The chlorine atom at the C4 position of this compound is a reactive site, often serving as a leaving group for nucleophilic aromatic substitution (SNAr) to introduce various amine functionalities. nih.govmdpi.com This substitution is a cornerstone of designing targeted quinazoline-based agents, such as kinase inhibitors.

Substitution at the C4-Position : The replacement of the C4-chloro group with anilino groups (forming 4-anilinoquinazolines) is a widely used strategy for developing antitumor agents that inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR. nih.gov The properties of the aniline (B41778) substituent are paramount. For instance, in a series of 6-substituted-amide-4-amino-quinazoline derivatives, the introduction of a fluorine substituent in the C2 position of the benzamide (B126) ring was found to be vital for inhibitory activity against EGFR. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric nature of the substituent.

Substitution at the C2-Position : The 2-phenyl group plays a significant role in the molecule's interaction with its target, often through hydrogen bonding or hydrophobic interactions. nih.gov The presence and position of substituents on this phenyl ring can dramatically alter activity. While direct SAR data for the 2'-chloro substituent is limited in the provided context, studies on related 2-phenylquinazolinones show that modifying this ring impacts efficacy. For example, in a series of analgesic and anti-inflammatory quinazolines, derivatives with substitutions on two phenyl rings showed higher activity, potentially due to increased lipophilicity. mdpi.com In another study on tubulin polymerization inhibitors, a quinazoline moiety substituted with an aminophenyl group at the C4-position was deemed essential for activity. nih.gov

Substitution on the Quinazoline Ring : Modifications on the benzo part of the quinazoline ring also modulate activity. Electron-donating groups, such as dimethoxy groups at the C6 and C7 positions, have been shown to increase the antiproliferative activity of certain 4-amino-quinazoline derivatives. nih.gov Conversely, the introduction of iodine at the C6 and C8 positions of a quinazolinone ring significantly enhanced antibacterial activity. nih.gov

Table 1: Impact of Substitutional Changes on Biological Activity of Quinazoline Derivatives

| Scaffold/Derivative Class | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | Replacement of C4-Cl with substituted anilines | Key for inhibiting receptor tyrosine kinases (e.g., EGFR, VEGFR). | nih.gov |

| 6-Substituted-amide-4-amino-quinazolines | Fluorine at C2 of the benzamide moiety | Vital for EGFR inhibitory activity. | nih.gov |

| 6,7-Dimethoxy-4-amino-quinazolines | Electron-donating groups at C6 and C7 | Increased antiproliferative activity on A431 cells. | nih.gov |

| 6,8-Diiodo-quinazolinones | Iodine substitution at C6 and C8 | Significantly improved antibacterial activity. | nih.gov |

| Analgesic Quinazolines | Substitution on phenyl rings | Higher activity, possibly due to increased lipophilicity. | mdpi.com |

Stereochemistry can play a crucial role in the biological activity of quinazoline derivatives, particularly when chiral centers are introduced. While the parent compound this compound is achiral, its derivatives synthesized for therapeutic purposes can contain stereocenters. The spatial arrangement of substituents can dictate the molecule's ability to fit into a specific binding site. For example, in the development of EGFR inhibitors, increasing the conformational flexibility by inserting a thiophene-2-ylmethanamine at the C4 position was a strategy employed to enhance activity. nih.gov The precise orientation of such flexible side chains is critical for optimal interaction with the target protein. Although specific examples detailing the stereochemical influence for the exact title compound are not prevalent in the provided search results, it is a fundamental principle in drug design that enantiomers of a chiral drug can have significantly different potency, metabolism, and toxicity.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the quinazoline class, pharmacophore models have been instrumental in designing potent and selective inhibitors for various targets. mdpi.com

A pharmacophore model for a quinazoline-based inhibitor typically includes features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic ring features

Positively or negatively charged centers

For instance, a validated five-point pharmacophore model developed for pyrazoloquinazoline-based Polo-like kinase 1 (PLK-1) inhibitors included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Such models serve as a template for virtual screening of compound libraries to identify new potential inhibitors or to guide the structural modification of existing leads. The 4-quinazolinone scaffold has been used as a bioisostere for other chemical cores, such as the phthalazinone core of the PARP inhibitor Olaparib, to design new potential anticancer agents. nih.gov

Development of Design Principles for Targeted Molecular Modulators

The insights gained from SAR, SPR, and pharmacophore modeling converge to establish robust design principles for creating targeted molecular modulators based on the this compound scaffold.

Key design principles for quinazoline-based modulators include:

Targeted C4-Substitution : The C4-chloro group is an ideal handle for introducing diverse functionalities via SNAr reactions to target specific protein pockets. nih.govmdpi.com The choice of the nucleophile (e.g., a specific substituted aniline) is critical for achieving desired potency and selectivity, as seen in the development of numerous kinase inhibitors. nih.gov

Modulation of Physicochemical Properties : Substituents on the C2-phenyl ring and the quinazoline core can be altered to fine-tune properties like lipophilicity, solubility, and metabolic stability. For example, SAR studies have shown that increasing lipophilicity through phenyl ring substitutions can enhance analgesic activity. mdpi.com

Bioisosteric Replacement : The quinazoline ring itself, or parts of its substituents, can be used as bioisosteres for other known pharmacophores to create novel compounds with potentially improved properties. The use of the 4-quinazolinone scaffold as a replacement for a phthalazinone core in PARP inhibitor design exemplifies this principle. nih.gov

Exploitation of Conformational Flexibility : Introducing flexible linkers or side chains at positions like C4 can allow the molecule to adopt an optimal conformation within the target's binding site, potentially increasing affinity. nih.gov

These principles, derived from extensive studies on the broader quinazoline class, provide a rational framework for the future development of derivatives of this compound as targeted therapeutic agents. nih.govmdpi.com

Applications As Molecular Probes and Advanced Synthetic Intermediates

Utilization in Chemical Biology for Target Validation and Pathway Elucidation

In the realm of chemical biology, small molecules are indispensable tools for dissecting complex biological processes. While direct studies detailing the use of 4-Chloro-2-(2-chlorophenyl)quinazoline for target validation and pathway elucidation are not extensively documented in publicly available research, the broader class of quinazoline (B50416) derivatives is well-established in this area. These compounds are frequently employed as scaffolds for the development of selective inhibitors and probes for various protein targets.

The general principle involves designing quinazoline-based molecules that can specifically bind to a target protein, thereby modulating its function. This interaction can be used to validate the role of that protein in a particular disease pathway. For instance, by observing the downstream cellular effects of inhibiting a specific enzyme with a quinazoline-based compound, researchers can elucidate the intricate signaling cascades involved in that pathway.

Quinazoline derivatives have been successfully developed into fluorescent probes for visualizing specific biological targets, such as α1-Adrenergic Receptors, within cells. nih.govnih.govnih.govfigshare.com These probes typically consist of the quinazoline pharmacophore, responsible for target recognition, linked to a fluorophore for visualization. nih.gov This approach allows for the real-time tracking of the target's location and dynamics within the cellular environment, providing valuable insights into its biological function. Although specific fluorescent probes derived directly from this compound are not yet widely reported, its structural similarity to other bioactive quinazolines suggests its potential as a starting point for the rational design of such tools.

Role as a Versatile Building Block in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a highly versatile intermediate in organic synthesis. The chlorine atom at the 4-position of the quinazoline ring is a key functional group that can be readily displaced by a variety of nucleophiles. This reactivity allows for the facile introduction of diverse chemical moieties at this position, enabling the construction of large libraries of novel compounds.

This synthetic accessibility is particularly valuable in medicinal chemistry, where the quinazoline scaffold is a "privileged structure" found in numerous biologically active molecules. mdpi.com The synthesis of various 4-anilinoquinazolines, a class of compounds known for their potential as anticancer agents, often proceeds through a 4-chloroquinazoline (B184009) intermediate. nih.gov The reaction of a 4-chloroquinazoline with different anilines allows for the systematic modification of the molecule's structure to optimize its biological activity.

| Precursor Compound | Synthetic Transformation | Resulting Compound Class | Potential Biological Application |

| 4-Chloro-2-arylquinazoline | Nucleophilic substitution with amines | 4-Aminoquinazolines | Anticancer, Antiviral, Antimicrobial |

| 4-Chloro-2-arylquinazoline | Suzuki-Miyaura cross-coupling | 4-Arylquinazolines | Biologically active heterocycles |

| 4-Chloro-2-arylquinazoline | Sonogashira cross-coupling | 4-Alkynylquinazolines | Intermediates for complex molecules |

Potential in Materials Science and Optoelectronic Applications

The quinazoline core is not only of interest in the biological sciences but also holds significant promise in the field of materials science, particularly for optoelectronic applications. The extended π-conjugated system of the quinazoline ring can be tailored to produce materials with specific electronic and photophysical properties.

Research into quinazoline derivatives has demonstrated their potential for use in organic light-emitting diodes (OLEDs). By modifying the substituents on the quinazoline scaffold, scientists can tune the emission color and efficiency of the resulting materials. While specific studies on the optoelectronic properties of this compound are limited, the photophysical properties of related 2-aryl-4-chloroquinazolines have been investigated. These studies reveal that the nature of the aryl and other substituents significantly influences the absorption and emission characteristics of the molecules. mdpi.com

The general strategy involves creating "push-pull" structures, where electron-donating and electron-accepting groups are attached to the quinazoline core to manipulate the intramolecular charge transfer (ICT) properties. This can lead to materials with desirable fluorescence and electroluminescence characteristics. nih.gov The introduction of different aryl groups at the 2-position and other functional groups at the 4-position of the quinazoline ring allows for the fine-tuning of these properties, paving the way for their application in next-generation displays and lighting technologies. nih.govrsc.org

Development of Fluorescent or Spin-Labeled Probes

Building upon its role in chemical biology, the this compound scaffold is a candidate for the development of more sophisticated molecular probes, such as those that are fluorescent or spin-labeled.

The synthesis of fluorescent probes based on the quinazoline core has been successfully demonstrated for various biological targets. nih.govnih.govfigshare.com These probes are instrumental in fluorescence microscopy and other bio-imaging techniques. The general approach involves chemically linking a fluorophore to the quinazoline scaffold, which acts as the targeting moiety. The versatility of the 4-chloro position as a site for chemical modification makes this compound an attractive starting material for creating such probes. Quinazolinone-based fluorescent probes, which share a related core structure, have been developed for detecting biologically important molecules like carbon monoxide and for imaging cellular organelles. rsc.orgmdpi.com

While the development of spin-labeled probes based on this specific quinazoline is a more nascent area, the principle relies on the introduction of a stable radical (a spin label), such as a nitroxide, into the molecule. These probes can then be used in techniques like electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules and their interactions. The synthetic handles available on the this compound framework could potentially be exploited for the attachment of such spin labels.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is continually evolving, with a strong emphasis on improving efficiency, yield, and structural diversity. mdpi.comnih.gov Future research will likely move beyond traditional synthetic routes to embrace more innovative and powerful methodologies.

One of the most promising areas is the expanded use of microwave-assisted synthesis . This technique has been shown to significantly accelerate reaction times, often from hours to minutes, while also improving yields and product purity. frontiersin.orgscholarsresearchlibrary.comresearchgate.netingentaconnect.com For the synthesis of 4-anilinoquinazolines from 4-chloroquinazoline (B184009) precursors, microwave-mediated N-arylation has proven to be a rapid and efficient method. researchgate.net This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption. tandfonline.comresearchgate.net

Multi-component reactions (MCRs) are another key area of exploration for the synthesis of quinazoline scaffolds. mdpi.comnih.govacs.org MCRs offer the advantage of combining three or more starting materials in a single step to construct complex molecules, which enhances efficiency and reduces waste. mdpi.com The Ugi four-component reaction (Ugi-4CR), for instance, has been successfully employed to rapidly generate diverse polycyclic quinazolinones. nih.govacs.org The application of MCRs to the synthesis of derivatives of 4-Chloro-2-(2-chlorophenyl)quinazoline could unlock novel chemical space and provide access to a wider range of analogues for biological screening.

Furthermore, the development of novel catalytic systems, including the use of transition metals and organocatalysts, will continue to be a focus. nih.govnih.govmdpi.com These advanced catalytic methods can offer greater control over regioselectivity and stereoselectivity, enabling the synthesis of highly specific and potent quinazoline derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Virtual Screening: To rapidly screen vast virtual libraries of compounds and identify those with the highest probability of being active against a specific biological target.

De Novo Drug Design: To generate entirely new molecular structures with desired pharmacological properties, optimized for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

QSAR (Quantitative Structure-Activity Relationship) Studies: To build computational models that correlate the chemical structure of quinazoline derivatives with their biological activity, providing valuable insights for lead optimization. nih.gov

The application of these in silico methods can significantly reduce the time and cost associated with the early stages of drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.govnih.govresearchgate.netijfmr.comresearchgate.netmdpi.com Molecular docking studies, a common computational technique, are already being used to predict the binding interactions of quinazoline derivatives with their biological targets. nih.govijfmr.comresearchgate.net

Expansion of Mechanistic Studies into Novel Biological Systems

While quinazoline derivatives are well-known for their activity against targets like EGFR, future research will likely delve into their mechanisms of action in novel and less-explored biological systems. biomedres.us This expansion of mechanistic studies will be crucial for identifying new therapeutic applications for compounds derived from this compound.

Emerging areas of investigation may include:

Targeting Novel Kinases: Beyond the well-established receptor tyrosine kinases, researchers are exploring the inhibition of other protein kinases involved in cancer and other diseases. biomedres.us

Epigenetic Targets: There is growing interest in the role of quinazoline derivatives as modulators of epigenetic enzymes, which could have implications for the treatment of cancer and other genetic diseases.

G-Quadruplex DNA Stabilization: Some quinazoline derivatives have been shown to target and stabilize G-quadruplex structures in telomeres, which is a promising strategy for cancer therapy. nih.gov

Modulation of Non-Enzymatic Proteins: Investigating the interactions of quinazoline scaffolds with non-enzymatic proteins, such as those involved in protein-protein interactions, could open up new avenues for drug development.

A deeper understanding of the molecular mechanisms underlying the biological effects of these compounds will enable the rational design of more selective and effective therapeutic agents.

Development of Multi-Targeted Scaffolds

The concept of "one drug, multiple targets" is gaining traction in drug discovery as a strategy to overcome drug resistance and improve therapeutic efficacy, particularly in complex diseases like cancer. nih.govnih.gov The this compound scaffold is well-suited for the development of multi-targeted agents due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophores that can interact with various biological targets. nih.govnih.gov

Future research in this area will focus on the rational design of quinazoline derivatives that can simultaneously modulate the activity of several key proteins involved in a disease pathway. For example, in cancer therapy, this could involve designing a single molecule that inhibits both a receptor tyrosine kinase and a component of the downstream signaling pathway, or a molecule that targets both tumor cell proliferation and angiogenesis. nih.govnih.gov

The development of such multi-targeted ligands requires a sophisticated understanding of the structural biology of the targets and the structure-activity relationships of the quinazoline scaffold. Computational modeling and structural biology techniques will play a critical role in the design of these novel therapeutic agents.

Green and Sustainable Synthesis of Quinazoline Derivatives

In line with the growing emphasis on environmental responsibility in the chemical industry, the development of green and sustainable synthetic methods for quinazoline derivatives is a key future direction. tandfonline.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.net This involves the adoption of principles of green chemistry to minimize the environmental impact of chemical processes.

Key aspects of green and sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or bio-sourced solvents like pinane. nih.govnih.gov The use of deep eutectic solvents (DES) in combination with microwave irradiation is also a promising green approach. tandfonline.com

Development of Recyclable Catalysts: Employing heterogeneous catalysts or nanocatalysts that can be easily recovered and reused, reducing waste and cost. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. nih.gov Multi-component reactions are inherently more atom-economical. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce energy consumption. scholarsresearchlibrary.comresearchgate.netingentaconnect.comtandfonline.comresearchgate.net

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on fossil fuels.

By integrating these green chemistry principles into the synthesis of this compound and its derivatives, the pharmaceutical industry can move towards more sustainable and environmentally friendly manufacturing processes.

Q & A

Q. Advanced

- Molecular docking : Tools like AutoDock predict binding affinities to targets (e.g., β-glucocerebrosidase). The pyridinyl group’s orientation in the active site can guide SAR studies .

- ADMET prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

- Hybrid pharmacophores : Combining quinazoline cores with known bioactive fragments (e.g., via Mannich reactions) may enhance polypharmacology .

What strategies resolve low yields or impurities in the synthesis of this compound?

Q. Advanced

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) removes byproducts. Recrystallization in methanol improves purity .

- Step-wise optimization : Isolate intermediates (e.g., 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one) to minimize side reactions .

- Catalyst screening : Transition metals (e.g., Pd) or organocatalysts may accelerate key steps like cyclization .

How should researchers address contradictions in spectroscopic or crystallographic data during structural analysis?

Q. Advanced

- Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra to resolve ambiguities .

- High-resolution crystallography : Use SHELX or ORTEP-III to refine twinned or low-quality crystals, ensuring accurate bond parameters .

- Dynamic NMR : Probe temperature-dependent conformational changes if signals suggest fluxionality .

What are the key challenges in elucidating the mechanism of action for this compound?

Q. Advanced

- Target identification : Employ affinity chromatography or proteomics to isolate binding proteins .

- Kinetic assays : Measure enzyme inhibition (e.g., IC) using fluorogenic substrates for kinases or proteases .

- Mutagenesis studies : Map binding pockets by introducing point mutations in suspected targets (e.g., β-glucocerebrosidase) .

How can researchers leverage hybrid pharmacophore design to enhance the bioactivity of quinazoline derivatives?

Q. Advanced

- Framework integration : Fuse quinazoline with diaza-crown ethers via Mannich reactions to improve metal chelation (e.g., for antimicrobial activity) .

- Linker optimization : Adjust spacer length between quinazoline and pyridinyl groups to balance steric effects and target engagement .

- In silico screening : Prioritize hybrids with balanced LogP (2–4) and topological polar surface area (<80 Ų) for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.